

Thermochemical Data for Amino(fluoro)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: Amino(fluoro)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data relevant to **amino(fluoro)acetic acid**. Due to a scarcity of direct experimental data for this specific molecule, this document focuses on high-level computational methodologies and established experimental protocols for determining thermochemical properties. To offer a valuable point of reference for researchers, this guide presents available thermochemical data for analogous compounds: the parent amino acid, glycine, and the related compound, fluoroacetic acid. Detailed descriptions of both computational and experimental workflows are provided to equip researchers with the necessary knowledge to pursue further studies on **amino(fluoro)acetic acid** and other fluorinated amino acids. This guide is intended to serve as a foundational resource for professionals in drug development and chemical research, facilitating a deeper understanding of the thermodynamic stability and reactivity of this class of compounds.

Introduction

Amino(fluoro)acetic acid, a fluorinated derivative of the simplest proteinogenic amino acid glycine, is of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom can dramatically alter the physicochemical properties of a molecule, including its acidity, lipophilicity, metabolic stability, and conformational preferences. A thorough understanding of the thermochemical properties of **amino(fluoro)acetic acid**, such as its

enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, is crucial for predicting its stability, reactivity, and behavior in biological systems.

Despite its importance, direct experimental thermochemical data for **amino(fluoro)acetic acid** is not readily available in the published literature. Consequently, this guide emphasizes the robust computational and experimental methodologies that can be employed to determine these vital parameters. By presenting data for the closely related compounds, glycine and fluoroacetic acid, we provide a foundational dataset to inform future research and computational modeling of **amino(fluoro)acetic acid**.

Thermochemical Data for Analogous Compounds

To provide a useful baseline for researchers, this section summarizes the available thermochemical data for glycine and fluoroacetic acid. These values have been sourced from a combination of experimental measurements and computational studies.

Glycine

Glycine ($\text{NH}_2\text{CH}_2\text{COOH}$) is the simplest amino acid and serves as the fundamental building block for proteins. Its thermochemical properties have been extensively studied through both experimental and computational methods.

Table 1: Thermochemical Data for Glycine (Gas Phase)

Thermochemical Property	Value	Method
Enthalpy of Formation ($\Delta_f H^\circ_{298}$)	$-394.70 \pm 0.55 \text{ kJ/mol}$	Active Thermochemical Tables (ATcT)
Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	Data not readily available	-
Standard Entropy (S°)	Data not readily available	-
Heat Capacity (C_p)	Data not readily available	-

Note: The Active Thermochemical Tables (ATcT) approach provides a statistically optimized and internally consistent set of thermochemical values derived from a network of experimental

and theoretical data.^[1]

Fluoroacetic Acid

Fluoroacetic acid (FCH₂COOH) is a fluorinated carboxylic acid that shares structural similarities with the backbone of **amino(fluoro)acetic acid**.

Table 2: Thermochemical Data for Fluoroacetic Acid

Thermochemical Property	Value	State
Enthalpy of Formation (ΔH°)	Data not readily available	Gas
Gibbs Free Energy of Formation (ΔG°)	Data not readily available	Gas
Standard Entropy (S°)	Data not readily available	Gas
Heat Capacity (C_p)	Data not readily available	Gas
Enthalpy of Combustion ($\Delta C H^\circ_{\text{liquid}}$)	Data not readily available	Liquid

Note: While a comprehensive set of experimental thermochemical data for fluoroacetic acid is not available in a single source, various properties can be found in resources such as the NIST WebBook.^[2]

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for amino acids and related compounds relies on precise calorimetric techniques. The following section details the primary experimental method used for obtaining the enthalpy of formation.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the principal experimental method for determining the enthalpy of combustion of solid organic compounds, from which the standard enthalpy of formation can be derived.

Methodology:

- **Sample Preparation:** A precisely weighed sample of the amino acid is pressed into a pellet.
- **Calorimeter Setup:** The pellet is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm.
- **Immersion:** The sealed bomb is submerged in a known quantity of water in an insulated container called a calorimeter. The initial temperature of the water is recorded with high precision.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire.
- **Temperature Measurement:** The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature is monitored until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change. Corrections are applied for the heat of ignition and for the formation of any side products, such as nitric acid from the nitrogen in the amino acid.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).

Computational Methodologies for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry provides a powerful toolkit for the accurate prediction of thermochemical properties. A variety of methods are available, ranging from computationally efficient Density Functional Theory (DFT) to highly accurate composite methods.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. It is often employed to calculate molecular geometries, vibrational frequencies, and energies, which are essential for deriving thermochemical data.

Workflow:

- **Structure Optimization:** The 3D structure of the molecule is optimized to find its lowest energy conformation.
- **Frequency Calculation:** Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and to calculate the vibrational contributions to enthalpy, entropy, and heat capacity.
- **Thermochemical Analysis:** The thermochemical properties are calculated using statistical mechanics, incorporating translational, rotational, vibrational, and electronic contributions.

Composite Methods (e.g., Gaussian-n Theories)

Composite methods, such as the Gaussian-n (G3, G4, etc.) theories, achieve high accuracy by combining the results of several different calculations at various levels of theory and basis sets. These methods are designed to approximate the results of a much more computationally expensive calculation. They are particularly well-suited for obtaining accurate enthalpies of formation.

Workflow:

A series of calculations are performed, including:

- Geometry optimization at a lower level of theory.
- Single-point energy calculations with larger basis sets and higher levels of electron correlation.
- Corrections for zero-point energy, diffuse functions, and higher-order correlation effects.

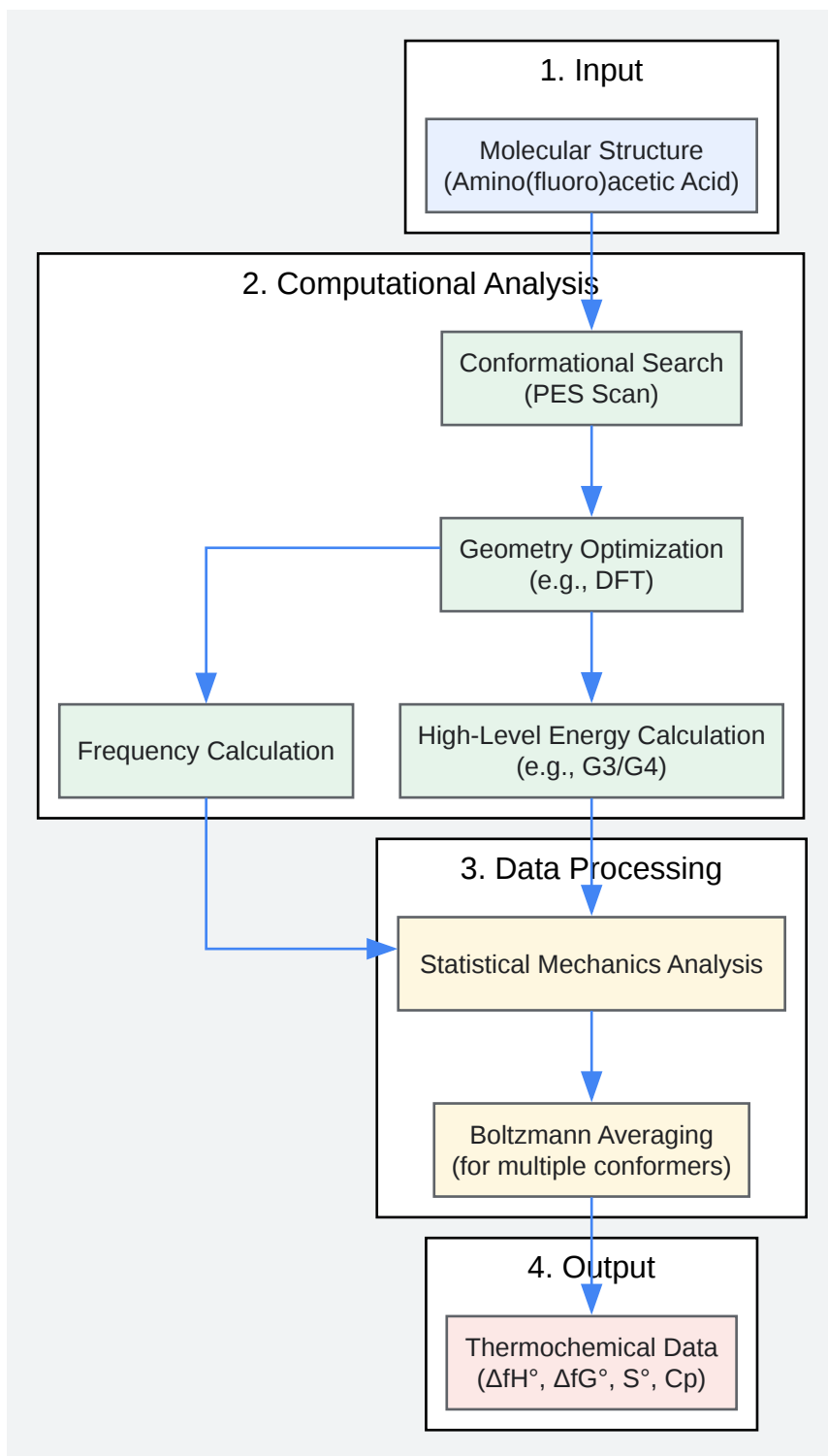
The individual energy components are then combined in a predefined manner to yield a highly accurate total energy, from which thermochemical properties can be derived.

Potential Energy Surface (PES) Scans

For molecules with flexible dihedral angles, a potential energy surface scan is often performed to identify the various stable conformers. The thermochemical properties of each conformer are then calculated, and a Boltzmann-weighted average is taken to obtain the overall thermochemical data for the molecule at a given temperature.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational determination of thermochemical data for a molecule like **amino(fluoro)acetic acid**.



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Caption: Computational workflow for determining thermochemical data.

Conclusion

While direct experimental thermochemical data for **amino(fluoro)acetic acid** remains elusive, this technical guide provides researchers and drug development professionals with a robust framework for understanding and obtaining these critical parameters. By leveraging established experimental protocols like bomb calorimetry and powerful computational methodologies such as DFT and composite theories, it is possible to predict the thermochemical properties of this and other fluorinated amino acids with a high degree of confidence. The provided data for the analogous compounds, glycine and fluoroacetic acid, serve as a valuable reference point for future investigations. A thorough understanding of the thermochemical landscape of **amino(fluoro)acetic acid** will undoubtedly aid in the rational design of novel therapeutics with enhanced stability and efficacy.

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References

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